![molecular formula C16H12F3N3O2 B2459948 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 899753-40-3](/img/structure/B2459948.png)
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, also known as GW-3965, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. This compound belongs to a class of drugs known as liver X receptor (LXR) agonists, which have been shown to have a variety of effects on metabolism, inflammation, and other physiological processes.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves its binding to and activation of liver X receptors (LXRs), which are nuclear receptors that play a key role in regulating lipid metabolism and inflammation. Activation of LXRs by 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea leads to increased expression of genes involved in cholesterol efflux, lipid metabolism, and anti-inflammatory pathways.
Biochemical and Physiological Effects:
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to have a variety of biochemical and physiological effects, including increased expression of genes involved in cholesterol efflux and lipid metabolism, as well as anti-inflammatory effects. In animal models, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to reduce atherosclerosis, improve insulin sensitivity, and have anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea for lab experiments is its specificity for liver X receptors, which allows for targeted manipulation of this pathway. However, one limitation is that the effects of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea may vary depending on the specific cell type or tissue being studied.
Direcciones Futuras
For research on 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea include further exploration of its potential therapeutic applications in cardiovascular disease, diabetes, and cancer. Additionally, there is interest in developing more potent and selective LXR agonists, as well as exploring the potential of combination therapies involving 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea and other drugs. Finally, there is interest in further elucidating the molecular mechanisms underlying the effects of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea on lipid metabolism, inflammation, and other physiological processes.
Métodos De Síntesis
The synthesis of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves several steps, beginning with the reaction of indole-3-carboxaldehyde with 4-(trifluoromethoxy)aniline to form the intermediate 1-(1H-indol-3-yl)-4-(trifluoromethoxy)phenylamine. This intermediate is then reacted with urea in the presence of a palladium catalyst to form 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea.
Aplicaciones Científicas De Investigación
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been extensively studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, diabetes, and cancer. In cardiovascular disease, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to have anti-inflammatory effects and to reduce atherosclerosis in animal models. In diabetes, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to improve insulin sensitivity and glucose metabolism in animal models. In cancer, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to have anti-tumor effects in vitro and in animal models.
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)24-11-7-5-10(6-8-11)21-15(23)22-14-9-20-13-4-2-1-3-12(13)14/h1-9,20H,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBSVCFHAKHSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.